molecular formula C20H38Cl2N2O3 B2389526 1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1185417-97-3

1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2389526
CAS No.: 1185417-97-3
M. Wt: 425.44
InChI Key: UMLPSCMXKJFEED-UHFFFAOYSA-N
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Description

1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride is a complex organic compound belonging to the family of adamantane derivatives Adamantane, known for its stability and unique cage-like structure, serves as the backbone, imparting rigidity and hydrophobicity to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride typically involves multi-step procedures. Starting from commercially available adamantane, the steps generally include:

  • Adamantane Functionalization: : The adamantane core is first functionalized through a hydroxylation process, introducing an -OH group at a specific position. This step often employs oxidative reagents like chromic acid or KMnO4.

  • Ether Formation: : The hydroxylated adamantane undergoes a substitution reaction with a suitable alkyl halide to form an ether linkage.

  • Attachment of Piperazine Moiety: : The resulting compound is further reacted with a piperazine derivative under nucleophilic substitution conditions.

  • Final Functionalization:

Industrial Production Methods

Industrial production employs similar principles but often involves optimization for scale, including the use of continuous reactors and streamlined purification techniques to ensure high yields and purity. Catalytic processes and robust purification steps like crystallization and chromatography are vital.

Chemical Reactions Analysis

Types of Reactions

1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride undergoes several types of chemical reactions:

  • Oxidation: : Mild oxidation can further functionalize the adamantane ring.

  • Reduction: : The compound’s hydroxyl groups can be reduced to create different derivatives.

  • Substitution: : The presence of multiple functional groups allows for diverse substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Uses reagents like PCC (Pyridinium chlorochromate) or KMnO4.

  • Reduction: : Employs agents like LiAlH4 or NaBH4.

  • Substitution: : Involves alkyl halides, nucleophiles, and bases like NaOH or KOH.

Major Products

Products from these reactions vary based on the functional groups introduced or modified, often yielding novel derivatives with potential enhanced properties.

Scientific Research Applications

1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride is versatile in scientific research:

  • Chemistry: : Serves as a scaffold for synthesizing new compounds with varied functional groups.

  • Biology: : Acts as a molecular probe in biological assays to study cell signaling and receptor interactions.

  • Medicine: : Investigated for its therapeutic potential in neurological disorders due to the adamantane core.

  • Industry: : Used in the development of advanced materials with unique physical properties.

Mechanism of Action

The compound’s mechanism of action involves interaction with cellular receptors and enzymes. The adamantane core’s rigidity facilitates strong binding to hydrophobic pockets in proteins, while the piperazine and hydroxyethyl groups enhance solubility and binding specificity. These interactions affect molecular pathways, potentially altering biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Adamantanol: : Shares the adamantane core but lacks the complex side chains.

  • Memantine: : An adamantane derivative used in the treatment of Alzheimer's disease, showcasing the therapeutic potential of adamantane-based compounds.

Uniqueness

1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride stands out due to its intricate structure combining an adamantane core with piperazine and hydroxyethyl functionalities, which provide a unique set of chemical and biological properties.

Properties

IUPAC Name

1-(1-adamantylmethoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N2O3.2ClH/c23-6-5-21-1-3-22(4-2-21)13-19(24)14-25-15-20-10-16-7-17(11-20)9-18(8-16)12-20;;/h16-19,23-24H,1-15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLPSCMXKJFEED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC(COCC23CC4CC(C2)CC(C4)C3)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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